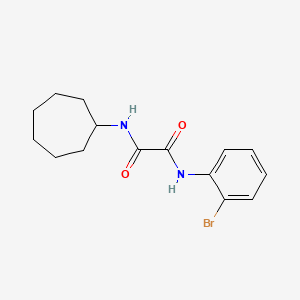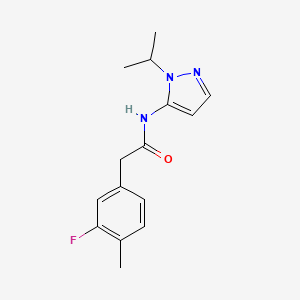![molecular formula C18H17Cl2O3P B4981944 1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid, commonly known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood. Since then, clofibrate has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
Clofibrate works by activating PPARs, specifically PPARα, which is predominantly expressed in the liver. Activation of PPARα leads to the upregulation of genes involved in lipid metabolism, such as fatty acid oxidation and lipoprotein lipase activity. This results in the reduction of triglyceride levels and the increase in HDL cholesterol levels in the blood.
Biochemical and Physiological Effects
Clofibrate has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of triglycerides and very-low-density lipoprotein (VLDL) cholesterol in the blood, while increasing the levels of HDL cholesterol. Clofibrate has also been shown to decrease the levels of C-reactive protein (CRP), a marker of inflammation, in patients with hyperlipidemia.
実験室実験の利点と制限
Clofibrate has several advantages and limitations for lab experiments. One of the advantages is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one of the limitations is that it has been shown to have off-target effects on other nuclear receptors, such as PPARγ, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of clofibrate. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Another potential direction is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Additionally, the potential use of clofibrate in combination with other drugs for the treatment of hyperlipidemia and other diseases should be explored.
Conclusion
Clofibrate is a synthetic lipid-lowering agent that has been extensively studied for its potential therapeutic applications in various diseases. It works by activating PPARα, which leads to the upregulation of genes involved in lipid metabolism. Clofibrate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, clofibrate remains an important drug in the treatment of hyperlipidemia and other diseases.
合成法
Clofibrate is synthesized by the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a strong base such as sodium hydroxide. The resulting intermediate is then reacted with triphenylphosphine and diethyl azodicarboxylate to form the final product, 1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid.
科学的研究の応用
Clofibrate has been extensively studied for its potential therapeutic applications in various diseases such as hyperlipidemia, atherosclerosis, and diabetes. It works by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that regulate lipid and glucose metabolism. Clofibrate has been shown to decrease the levels of triglycerides and increase the levels of high-density lipoprotein (HDL) cholesterol in the blood, thereby reducing the risk of cardiovascular diseases.
特性
IUPAC Name |
1-bis(4-chlorophenyl)phosphorylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2O3P/c19-13-3-7-15(8-4-13)24(23,16-9-5-14(20)6-10-16)18(17(21)22)11-1-2-12-18/h3-10H,1-2,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXMMMNLGZUZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)


![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)

![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
